molecular formula C24H22N4O2 B2810041 N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1251685-70-7

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2810041
CAS RN: 1251685-70-7
M. Wt: 398.466
InChI Key: ACZSSDWYQSVWHG-UHFFFAOYSA-N
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Description

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide, also known as QL-XII-47, is a chemical compound that has been extensively studied for its potential therapeutic applications. QL-XII-47 belongs to the class of quinoline-based compounds and has shown promising results in various preclinical studies.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has been conducted on the recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine, leading to the synthesis of compounds with similar structural features to N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide. These compounds exhibit unique spectral characteristics and confirm the potential for complex molecular designs in organic synthesis (Tretyakov & Maslivets, 2020).

Material Science Applications

Investigations into the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands have revealed applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This underscores the versatility of pyrrole-based compounds in designing catalysts for polymer science (Qiao, Ma, & Wang, 2011).

Biomedical Research

The compound's structure has prompted research into its utility in biomedical applications. For instance, studies on the antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a structural resemblance, have demonstrated significant in vitro efficacy against various bacterial strains, indicating the potential for developing new antibacterial agents (Largani et al., 2017).

Another study involved the development of a highly fluorescent chemosensor for Zn(2+) based on a similar quinoline group, showcasing the compound's potential in creating sensitive and selective sensors for metal ions, which are crucial in biological systems and environmental monitoring (Li et al., 2014).

Antiviral and Anticancer Research

The quinoxalin-2(1H)-one derivatives, closely related to the core structure of the discussed compound, have shown promising activity against hepatitis C virus (HCV), suggesting a potential pathway for developing novel antiviral therapies (Liu et al., 2011).

Furthermore, the synthesis and evaluation of heterocyclic carboxamides, which include pyrrol and quinoline motifs akin to the compound , have been explored for their antipsychotic potential, highlighting the compound's relevance in neuropsychiatric drug development (Norman et al., 1996).

properties

IUPAC Name

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-22(27-21-8-3-6-18-7-4-14-25-23(18)21)9-5-15-26-24(30)19-10-12-20(13-11-19)28-16-1-2-17-28/h1-4,6-8,10-14,16-17H,5,9,15H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZSSDWYQSVWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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